molecular formula C12H22N2O2 B1144645 N-Boc-endo-3-aminotropane CAS No. 207405-68-3

N-Boc-endo-3-aminotropane

Cat. No.: B1144645
CAS No.: 207405-68-3
M. Wt: 226.32 g/mol
InChI Key: NZJKEPNCNBWESN-UWVGGRQHSA-N
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Biochemical Analysis

Biochemical Properties

N-Boc-endo-3-aminotropane plays a significant role in biochemical reactions as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and addition reactions . The compound can react with alkyl halides to form amines or with nitroalkanes to form oximes . These interactions are crucial for the synthesis of diverse chemical compounds and for research purposes.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactivity allows it to undergo many reactions, which can lead to changes in cellular behavior and function

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s high reactivity enables it to participate in nucleophilic substitution and addition reactions, which are critical for its biochemical activity . These interactions at the molecular level are essential for the compound’s role in the synthesis of tropane-derived CCR5 receptor antagonists and other chemical compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Its reactivity may lead to degradation over time, affecting its efficacy in biochemical reactions and research applications . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research and drug development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s reactivity allows it to participate in nucleophilic substitution and addition reactions, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s reactivity and stability influence its localization and accumulation in specific cellular compartments

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

N-Boc-endo-3-aminotropane is typically synthesized from (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester through palladium-carbon reduction . . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Boc-endo-3-aminotropane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-Boc-endo-3-aminotropane can be compared with other similar compounds such as:

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate for the synthesis of diverse chemical compounds.

Properties

CAS No.

207405-68-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1

InChI Key

NZJKEPNCNBWESN-UWVGGRQHSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N

Synonyms

(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester;  end

Origin of Product

United States

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